molecular formula C37H66O7 B1665286 Bullatacin CAS No. 102989-24-2

Bullatacin

Cat. No.: B1665286
CAS No.: 102989-24-2
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-UOCXRWNNSA-N
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Description

The compound Bullatacin is a complex organic molecule characterized by multiple chiral centers and a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bullatacin involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxolan rings, followed by the introduction of the hydroxyundecyl group. The final steps involve the formation of the furanone ring and the incorporation of the tridecyl chain. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound Bullatacin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the furanone ring can produce a dihydrofuranone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and multiple chiral centers make it an interesting target for stereoselective synthesis and catalysis studies.

Biology

In biology, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may also make it useful in various industrial processes.

Mechanism of Action

The mechanism by which Bullatacin exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple chiral centers and functional groups allow for diverse interactions, potentially affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furanone derivatives and molecules with multiple chiral centers and hydroxyl groups. Examples include:

  • (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxydecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
  • (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one

Uniqueness

The uniqueness of Bullatacin lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBABCNBNDNGODA-UOCXRWNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101100
Record name (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102989-24-2
Record name (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102989-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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